Dimethylwulignan A1

Description

Properties

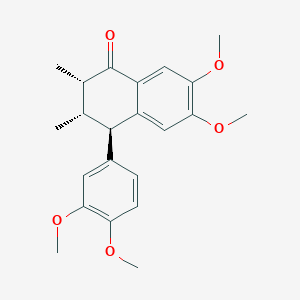

Molecular Formula |

C22H26O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C22H26O5/c1-12-13(2)22(23)16-11-20(27-6)19(26-5)10-15(16)21(12)14-7-8-17(24-3)18(9-14)25-4/h7-13,21H,1-6H3/t12-,13+,21-/m1/s1 |

InChI Key |

UCHGPGXURWMCBZ-RRMDADRESA-N |

SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)OC)C |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Dimethylwulignan A1 can be isolated from the stems of Schisandra henryi through various extraction and purification techniques. The typical solvents used for extraction include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can be further purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Dimethylwulignan A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimethylwulignan A1 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the study of lignans. In biology, it is studied for its potential anticancer, anti-inflammatory, and neuroprotective properties . In medicine, it is being investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders . In industry, it is used in the development of new pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of Dimethylwulignan A1 involves its ability to modulate various molecular targets and pathways. It has been shown to induce apoptosis, arrest the cell cycle, and modulate autophagy in cancer cells . The compound also affects essential signaling pathways, including MAPK, PI3K/Akt, and NF-κB, which are involved in cell proliferation, survival, and inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations :

- Structural Differences: this compound and wulignan A1 share the aryltetralin backbone but differ in methyl group substitution (two vs. In contrast, dibenzocyclooctadiene lignans (e.g., schisandrin) exhibit a bicyclic ring system, conferring distinct stereochemical and bioactive properties .

- Physicochemical Properties: this compound’s higher molecular weight and methyl groups may enhance stability compared to wulignan A1. Both compounds are less polar than dibenzylbutane lignans like (-)-lyoniresinol, which has additional hydroxyl groups .

Bioactivity :

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and purifying Dimethylwulignan A1 from its natural source?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography and HPLC. The compound is sourced from Schisandra henryi stems, and purity (≥98%) is confirmed via HPLC-UV or LC-MS . Structural elucidation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to distinguish it from structurally similar lignans like Wulignan A1 or Phyltetralin .

Q. How can researchers confirm the identity of this compound in a sample?

- Methodological Answer : Cross-reference spectral data (NMR, MS) with published literature. For novel derivatives, conduct X-ray crystallography or compare retention times with authenticated standards. Ensure purity using melting point analysis (if available) and chromatographic methods (e.g., TLC, HPLC) .

Q. What experimental controls are essential when assessing the compound’s bioactivity?

- Methodological Answer : Include positive controls (e.g., known bioactive lignans like Schisandrin B) and negative controls (solvent-only treatments). Validate cell viability assays (e.g., MTT) to rule out cytotoxicity. Replicate experiments across multiple biological replicates to account for variability .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological effects?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values. Pre-test solubility in DMSO or aqueous buffers (see solubility table below). For in vivo studies, calculate doses based on body surface area normalization and pharmacokinetic parameters (e.g., half-life) .

Q. How can contradictory bioactivity data in existing literature be resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity differences, cell line specificity). Reproduce key studies under standardized conditions, controlling for solvent effects, incubation time, and batch-to-batch variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify significance .

Q. What strategies are effective for studying the compound’s mechanism of action?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with target-based assays (e.g., kinase inhibition or receptor binding). Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate pathways. Cross-reference results with structural analogs to identify pharmacophore elements .

Q. How can researchers address low yields in synthetic routes to this compound?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiment (DoE) software. Characterize intermediates via FT-IR and NMR to identify bottlenecks. Consider biocatalytic methods or semi-synthesis from abundant lignan precursors .

Methodological Considerations

- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for supplementary data) .

- Ethical Compliance : Ensure animal studies adhere to institutional review board (IRB) standards; cite approval codes in publications .

- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.